4-[3-Chloro-4-(1-hydroxyethyl)phenyl]-1-methylpiperazin-2-one
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Description
“4-[3-Chloro-4-(1-hydroxyethyl)phenyl]-1-methylpiperazin-2-one” is a chemical compound with the CAS Number: 1384680-90-3 . It has a molecular weight of 254.72 and is typically in the form of a powder .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H15ClN2O2/c1-8(16)10-3-2-9(6-11(10)13)15-5-4-14-12(17)7-15/h2-3,6,8,16H,4-5,7H2,1H3,(H,14,17) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 254.72 .Scientific Research Applications
Antidepressant and Anxiolytic Applications
Research on phenylpiperazine derivatives, such as HBK-14 and HBK-15, has demonstrated significant potential in the treatment of depression and anxiety. These compounds exhibit high affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors, acting as full 5-HT1A and 5-HT7 receptor antagonists. Their potent antidepressant-like activity has been demonstrated in both mice and rats through the forced swim test, and their anxiolytic-like properties have been confirmed through the four-plate test and the elevated plus maze test (Pytka et al., 2015).
Antitumor Activity
The compound 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has shown promising antitumor activity against human hepatoma cells and human melanoma cells. Its synthesis and biological evaluation suggest favorable interactions with the SHP2 protein, indicating a potential pathway for cancer treatment (Zhou et al., 2021).
Synthesis and Characterization
The synthesis of novel derivatives, such as 4-(2-hydroxy-3-(4-phenylpiperazin-1-yl) propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, highlights the chemical versatility of phenylpiperazine compounds. These derivatives have been synthesized with good yields, demonstrating the compound's potential for further pharmaceutical and chemical applications (Guguloth, 2021).
Anticonvulsant and Neurotoxicity Evaluation
Novel kojic acids and allomaltol derivatives containing piperazine groups have been evaluated for their anticonvulsant activities and neurotoxicity, showcasing the therapeutic potential of phenylpiperazine derivatives in treating epilepsy and related neurological disorders (Aytemi̇r & Çalış, 2010).
Properties
IUPAC Name |
4-[3-chloro-4-(1-hydroxyethyl)phenyl]-1-methylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9(17)11-4-3-10(7-12(11)14)16-6-5-15(2)13(18)8-16/h3-4,7,9,17H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJLIDQKKQWEKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)N2CCN(C(=O)C2)C)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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